N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
The compound contains a bicyclo[2.2.1]hept-2-yl group, which is a type of cycloalkane with two bridgehead carbon atoms and one carbon atom common to both rings . It also contains a 3,5-dichlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, similar to benzene) with chlorine atoms attached to the 3rd and 5th carbon atoms . The compound also has a phenylsulfonyl group, which consists of a phenyl group attached to a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the bicyclo[2.2.1]hept-2-yl group might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its density and boiling point compared to a simple phenyl group .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3S/c22-16-10-17(23)12-18(11-16)25(29(27,28)19-4-2-1-3-5-19)13-21(26)24-20-9-14-6-7-15(20)8-14/h1-5,10-12,14-15,20H,6-9,13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZIIXZVHYTSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CN(C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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